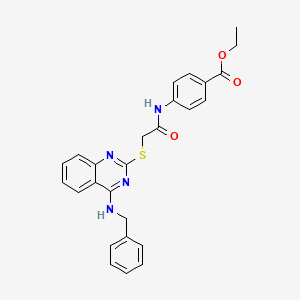

Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinazolinones, including Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate, often involves amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Molecular Structure Analysis

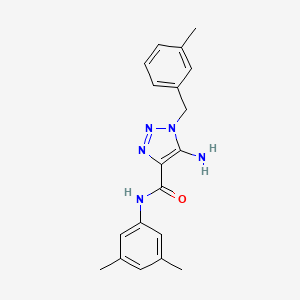

The molecular structure of Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate is likely to be complex, given its quinazolinone core and various functional groups . The compound contains a quinazolin-2-yl group, a thio group, an acetamido group, and a benzoate group .Chemical Reactions Analysis

Quinazolinones, including Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate, can undergo various chemical reactions . For instance, they can undergo amination and annulation of amidines and benzamides . They can also react with metal ions, undergo Mannich reaction, cycloaddition reaction, and other reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate and its derivatives are synthesized through various chemical reactions, involving precursors such as quinazolinylbenzoic acid and ethyl benzoate. These compounds are characterized using spectroscopic techniques like NMR, IR, and mass spectroscopy, providing insights into their structural attributes. Notably, these quinazoline derivatives demonstrate significant antibacterial and antifungal activities, suggesting potential applications in antimicrobial research (El-Shenawy, 2017).

Domino Synthesis and Chemical Properties The domino synthesis approach for quinazoline derivatives, including ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate, highlights a methodology for generating compounds with potential biological activity. This synthesis method features short reaction times and high yields, resulting in a variety of quinazoline thiourea derivatives (Fathalla & Pazdera, 2018).

Biological Activities Research on quinazoline derivatives has uncovered their promising analgesic, anti-inflammatory, and anticonvulsant properties. Specific compounds have been identified to exhibit significant analgesic effects, showcasing their potential in developing new therapeutic agents (Manoury et al., 1979). Additionally, studies focusing on the anticonvulsant activity of these derivatives through the maximal electroshock method have further emphasized their pharmaceutical relevance (Kabra et al., 2011).

Antimicrobial Potential Further exploration into the synthesis and evaluation of new Ethyl-2-amino benzothiazole -6-carboxylate derivatives reveals the antimicrobial potential of these compounds. The study demonstrates the process of synthesizing various derivatives and their subsequent screening against different bacterial strains, thereby contributing to the search for novel antimicrobial agents (Jebur et al., 2018).

Direcciones Futuras

The future directions for research on Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate and related compounds could include further exploration of their synthesis, chemical reactions, and biological activities . Given the wide range of biological activities exhibited by quinazolinones, there is potential for the discovery of novel therapeutics .

Propiedades

IUPAC Name |

ethyl 4-[[2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3S/c1-2-33-25(32)19-12-14-20(15-13-19)28-23(31)17-34-26-29-22-11-7-6-10-21(22)24(30-26)27-16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,31)(H,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDZVZADPDMSAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2751160.png)

![Ethyl 3-(4-methylphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751163.png)

![7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2751164.png)

![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/no-structure.png)

![1-[(3As,6aR)-3a,6a-dimethyl-2,2-dioxo-1,3,4,6-tetrahydrothieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2751168.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2751169.png)

![3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2751173.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2751174.png)

![3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2751176.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2751179.png)